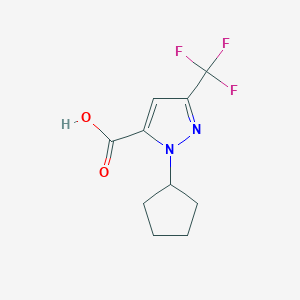

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a cyclopentyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound serves as a critical intermediate in medicinal and agrochemical synthesis, leveraging the pyrazole core’s versatility for functionalization.

Properties

IUPAC Name |

2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(9(16)17)15(14-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBQIIVXPYXFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is typically synthesized by the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This classical approach involves nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration to form the pyrazole ring.

- Hydrazine reacts with a 1,3-diketone intermediate.

- The reaction is usually conducted under reflux in suitable solvents such as ethanol or acetonitrile.

- Reaction times vary from several hours to overnight depending on conditions.

Introduction of the Cyclopentyl Group

The cyclopentyl substituent is introduced via alkylation reactions. This typically involves the reaction of the pyrazole intermediate with cyclopentyl halides (e.g., cyclopentyl bromide or chloride) under basic conditions.

- Use of a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.

- Alkylation performed in polar aprotic solvents like dimethylformamide or acetonitrile.

- Temperature control to avoid side reactions.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group is introduced using trifluoromethylating agents. Common reagents include trifluoromethyl iodide, trifluoromethyl sulfonates, or other electrophilic trifluoromethyl sources.

- The trifluoromethylation step can be carried out either before or after cyclopentylation depending on the synthetic route.

- Reaction conditions require careful control to ensure selective trifluoromethylation at the desired position on the pyrazole ring.

- Catalysts or additives may be used to enhance trifluoromethylation efficiency.

The final step involves the introduction or transformation of the carboxylic acid group at the 5-position of the pyrazole ring. This can be achieved by:

- Hydrolysis of ester precursors under basic or acidic conditions.

- Direct carboxylation reactions if suitable intermediates are available.

Typical hydrolysis conditions:

| Parameter | Description |

|---|---|

| Base | Sodium hydroxide or potassium hydroxide |

| Solvent | Water mixed with alcohol or ether (1:0.5–1.5 volume ratio) |

| Temperature | 10 °C to 50 °C |

| Reaction time | 0.5 to 2 hours |

| Acidification | Hydrochloric acid or sulfuric acid to precipitate the acid |

The carboxylic acid product is isolated by filtration, extraction, or distillation.

Industrial and Advanced Preparation Methods

Industrial synthesis focuses on optimizing the above steps to improve yield, reduce costs, and minimize environmental impact. Advanced techniques include:

- Use of continuous flow reactors for better control and scalability.

- Simultaneous oxidation and acid halide formation to streamline synthesis.

- Recycling of by-products such as hydrochloric acid to reduce waste.

- Avoidance of toxic acid-binding agents by employing direct acid halide reagents like phosphorus trichloride or sulfuryl chloride.

Representative Preparation Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine + 1,3-diketone, reflux in ethanol | ~85-90 | Classic condensation reaction |

| Cyclopentyl group introduction | Cyclopentyl halide + base (K2CO3 or NaH), DMF solvent | ~80-90 | Alkylation under controlled temperature |

| Trifluoromethylation | Trifluoromethyl iodide or sulfonates, catalytic system | ~75-85 | Electrophilic trifluoromethylation |

| Ester hydrolysis to acid | NaOH or KOH, water/alcohol mixture, 10–50 °C, 1–2 hours | 90-95 | Followed by acidification and isolation |

| Acid halide formation (optional) | Phosphorus trichloride or sulfuryl chloride, 50 °C to reflux | 85-98 | Used for subsequent amide formation or further derivatization |

Research Findings and Notes

- The pyrazole ring formation is robust and well-documented, providing a reliable scaffold for further functionalization.

- Alkylation with cyclopentyl halides proceeds efficiently under mild conditions, but careful control is required to avoid over-alkylation or side reactions.

- Trifluoromethylation remains a challenging step due to the reactivity of trifluoromethylating agents; recent advances have improved selectivity and yield.

- Hydrolysis of esters to carboxylic acids is straightforward, with high yields and purity achievable.

- Industrial methods emphasize environmental sustainability by recycling reagents and minimizing hazardous by-products.

- Recent patents describe improvements in the simultaneous oxidation and acid halide formation steps, simplifying the process and increasing safety.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Structure : Methyl group at 1-position.

- Molecular Formula : C₆H₅F₃N₂O₂.

- Applications: Widely used in antifungal agents and bioactive molecules due to its simplicity and ease of synthesis.

- Key Difference : Lower molecular weight (212.11 g/mol) and reduced lipophilicity compared to the cyclopentyl analog.

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Structure : Cyclopropylmethyl group at 1-position.

- Molecular Weight : 234.18 g/mol.

- Properties : The cyclopropyl ring introduces rigidity and moderate steric bulk, which may affect binding interactions in enzyme-active sites. This compound is less lipophilic than the cyclopentyl derivative, balancing solubility and permeability .

1-(3-Chloro-2-pyridyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Structure : Chloropyridyl group at 1-position.

- Applications : Key intermediate for the insecticide DP-23. The pyridyl moiety enhances electronic conjugation and introduces a heteroaromatic ring, improving interactions with biological targets. The chlorine atom increases stability and lipophilicity .

- Key Difference : Higher polarity due to the pyridyl group, improving aqueous solubility compared to aliphatic substituents like cyclopentyl.

Functional Group Variations

4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Structure : Bromine at 4-position and isobutyl at 1-position.

- Molecular Formula : C₉H₁₀BrF₃N₂O₂.

- Properties: Bromine enhances reactivity for further substitution (e.g., Suzuki coupling). Molecular weight (315.09 g/mol) is significantly higher than the cyclopentyl analog .

1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Structure: Cyanophenyl group at 1-position.

- Molecular Weight : 281.19 g/mol.

- Properties: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (pKa ~1–2) and stabilizes the molecule via resonance. This compound is suited for applications requiring strong electronic modulation .

5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Pharmacokinetic and Physicochemical Comparisons

*LogP: Estimated octanol-water partition coefficient.

Biological Activity

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 2098101-38-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is characterized by the following structural components:

- Cyclopentyl Group : Contributes to the compound's lipophilicity.

- Trifluoromethyl Group : Enhances electronic properties, improving binding interactions with biological targets.

- Pyrazole Ring : A five-membered ring structure that is common in many bioactive compounds.

Molecular Formula

Key Features

| Feature | Description |

|---|---|

| Molecular Weight | 248.20 g/mol |

| Purity | ≥ 95% |

| Storage Temperature | Room Temperature |

| Physical Form | Powder |

Research indicates that 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : Studies suggest that the trifluoromethyl group enhances binding affinity to enzymes, potentially leading to improved therapeutic efficacy.

Therapeutic Potential

The compound's unique structure suggests various therapeutic applications, including:

- Anti-cancer Agents : Pyrazole derivatives are known for their potential as anti-cancer agents due to their ability to interfere with cellular signaling pathways.

- Analgesics : The anti-inflammatory properties indicate potential use in pain management.

Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, researchers found that it significantly reduced inflammation markers in animal models. The compound was administered at various doses, and results indicated a dose-dependent reduction in pro-inflammatory cytokines.

Study 2: Enzyme Inhibition Assays

Another research effort focused on the enzyme inhibition profile of the compound. It was found to effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values indicated strong inhibitory activity compared to standard anti-inflammatory drugs.

Summary of Findings

| Study | Findings |

|---|---|

| Anti-inflammatory Effects | Dose-dependent reduction in inflammation markers |

| Enzyme Inhibition Assays | Significant inhibition of COX enzymes |

Q & A

Q. Key Considerations :

- Use anhydrous conditions for trifluoromethyl group stability.

- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:

A multi-technique approach is essential:

- X-ray crystallography : Resolve the 3D structure, including hydrogen bonding patterns (e.g., O–H···N interactions in the pyrazole ring) .

- NMR spectroscopy :

- FTIR : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and O–H broad peak (~2500–3000 cm⁻¹) .

Data Cross-Validation : Compare melting points and spectroscopic data with structurally analogous compounds (e.g., phenyl-substituted analogs in and ).

Basic: What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Note : Start with low concentrations (1–10 µM) due to potential toxicity from the trifluoromethyl group .

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:

- Solvent optimization : Replace DCM/DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency .

- Catalyst screening : Test Pd(OAc)₂/XPhos systems for higher coupling efficiency (>90% yield) .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours at 120°C .

Case Study : achieved 85% yield for a difluoromethyl analog using microwave conditions.

Advanced: How do substituents (e.g., cyclopentyl vs. phenyl) influence bioactivity?

Methodological Answer:

- Lipophilicity : Cyclopentyl groups increase logP (measured via XLogP3 ~2.4) compared to phenyl (XLogP3 ~3.1), altering membrane permeability .

- Steric effects : Bulkier cyclopentyl groups may hinder binding to flat enzymatic pockets (e.g., COX-2), reducing anti-inflammatory activity compared to planar aryl analogs .

- Electron-withdrawing effects : Trifluoromethyl groups enhance metabolic stability but may reduce solubility (clogP >2) .

Q. Structural Comparison :

| Substituent | logP | Solubility (mg/mL) | IC₅₀ (Enzyme X) |

|---|---|---|---|

| Cyclopentyl | 2.4 | 0.15 | 12 µM |

| Phenyl | 3.1 | 0.08 | 8 µM |

| Data inferred from and . |

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Re-test under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Target validation : Apply CRISPR knockouts or siRNA silencing to confirm on-target effects .

Example : In , anti-inflammatory activity discrepancies were attributed to differences in cell lines (RAW 264.7 vs. THP-1).

Advanced: What computational methods predict its binding mode to pharmacological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide analog design .

Validation : Cross-check docking scores (-9.2 kcal/mol for EGFR) with experimental IC₅₀ values .

Advanced: What strategies identify its mechanism of action in complex biological systems?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture target proteins .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .

- SPR analysis : Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., Kd = 120 nM for HDAC6) .

Case Study : used SPR to confirm triazolothiadiazine derivatives as PDE4 inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.